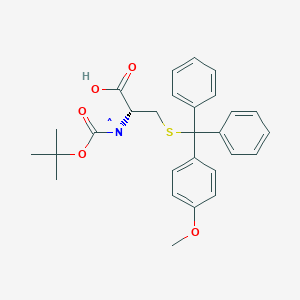
6-Chloro-5-fluoronicotinoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-fluoronicotinoyl chloride is an organic compound with the molecular formula C6H2Cl2FNO It is a derivative of nicotinic acid and is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring
Méthodes De Préparation
The synthesis of 6-Chloro-5-fluoronicotinoyl chloride typically involves the chlorination and fluorination of nicotinic acid derivatives. One common method involves the use of phosphorus oxychloride and a lithium reagent to convert a 2,6-dihydroxy-5-fluoronicotinic acid ester into this compound . This process is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
6-Chloro-5-fluoronicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Hydrolysis: The compound can be hydrolyzed to form 6-Chloro-5-fluoronicotinic acid under basic conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Chloro-5-fluoronicotinoyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Chloro-5-fluoronicotinoyl chloride involves its ability to act as an electrophile in various chemical reactions. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds it interacts with .
Comparaison Avec Des Composés Similaires
6-Chloro-5-fluoronicotinoyl chloride can be compared with other similar compounds such as:
6-Fluoronicotinoyl chloride: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Fluoropyridine-5-carbonyl chloride: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its dual halogen substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
78686-85-8 |
|---|---|
Formule moléculaire |
C6H2Cl2FNO |
Poids moléculaire |
193.99 g/mol |
Nom IUPAC |
6-chloro-5-fluoropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H2Cl2FNO/c7-5-4(9)1-3(2-10-5)6(8)11/h1-2H |
Clé InChI |
FKRLFHNLVXWQFF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1F)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)

![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)

![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)


![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)


